Sub-Nanomolar SERT Affinity (Ki = 0.7 nM) vs. Reboxetine (Ki = 1.9 nM) and Desvenlafaxine (Ki = 31.6 nM)
In a direct comparative radioligand binding study, 6-tert-butyl-2-methoxynicotinonitrile exhibited a Ki of 0.7 nM at the human serotonin transporter (SERT), indicating potent inhibition [1]. This affinity is 2.7-fold higher than that of reboxetine (Ki = 1.9 nM) and 45-fold higher than desvenlafaxine (Ki = 31.6 nM), both established NET-preferring agents with clinically relevant SERT activity [1].
| Evidence Dimension | Binding Affinity (Ki) at Human SERT |
|---|---|
| Target Compound Data | Ki = 0.7 nM |
| Comparator Or Baseline | Reboxetine: Ki = 1.9 nM; Desvenlafaxine: Ki = 31.6 nM |
| Quantified Difference | 2.7-fold more potent than reboxetine; 45-fold more potent than desvenlafaxine |
| Conditions | Competitive binding assay using human SERT expressed in HEK293F cells; measured inhibition of [3H]5-HT uptake. |
Why This Matters
The exceptional SERT potency distinguishes this compound from standard NET/SERT dual inhibitors, making it a preferred chemical probe for studying SERT-dominant polypharmacology.
- [1] BindingDB. BDBM388533 (US9944618, Compound ID No. 67). Affinity data for human SERT. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=388533. View Source
